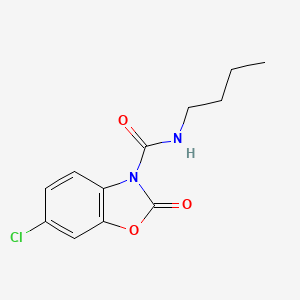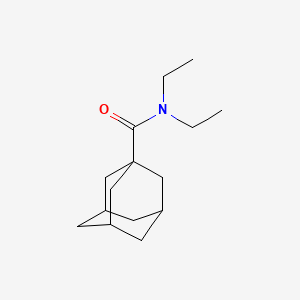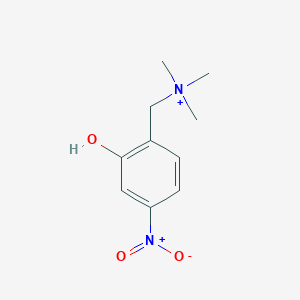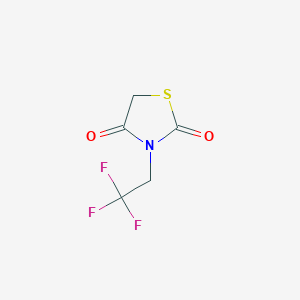
N-butyl-6-chloro-2-oxo-1,3-benzoxazole-3(2H)-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butil-6-cloro-2-oxo-1,3-benzoxazol-3(2H)-carboxamida es un compuesto orgánico sintético que pertenece a la familia de las benzoxazolas. Las benzoxazolas son conocidas por sus diversas actividades biológicas y a menudo se utilizan en química medicinal para el desarrollo de fármacos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-butil-6-cloro-2-oxo-1,3-benzoxazol-3(2H)-carboxamida generalmente implica los siguientes pasos:
Formación del núcleo de benzoxazol: El núcleo de benzoxazol se puede sintetizar mediante la ciclización de o-aminofenol con ácidos carboxílicos o sus derivados.
N-butilación: El grupo N-butilo se puede introducir mediante reacciones de sustitución nucleofílica utilizando haluros de butilo.
Formación de carboxamida: El grupo carboxamida se puede formar haciendo reaccionar el intermedio con aminas apropiadas en condiciones adecuadas.
Métodos de producción industrial
Los métodos de producción industrial pueden involucrar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, la detección de alto rendimiento para las condiciones de reacción y el uso de catalizadores para mejorar el rendimiento y la selectividad.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo butilo, lo que lleva a la formación de alcoholes, aldehídos o ácidos carboxílicos.
Reducción: Las reacciones de reducción pueden dirigirse al grupo oxo, convirtiéndolo potencialmente en grupos hidroxilo.
Sustitución: El átomo de cloro se puede sustituir por otros nucleófilos, como aminas o tioles, en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Reactivos como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Nucleófilos como aminas, tioles o alcóxidos.
Productos principales
Oxidación: Alcohol butílico, aldehído butílico, ácido butírico.
Reducción: Derivados hidroxílicos.
Sustitución: Varios derivados de benzoxazol sustituidos.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga su potencial como agente terapéutico.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-butil-6-cloro-2-oxo-1,3-benzoxazol-3(2H)-carboxamida depende de su objetivo biológico específico. Puede interactuar con enzimas, receptores u otras proteínas, lo que lleva a la inhibición o activación de vías específicas. Los objetivos moleculares y las vías exactas involucradas requerirían estudios bioquímicos detallados.
Comparación Con Compuestos Similares
Compuestos similares
6-cloro-2-oxo-1,3-benzoxazol-3(2H)-carboxamida: Carece del grupo N-butilo.
N-butil-2-oxo-1,3-benzoxazol-3(2H)-carboxamida: Carece del átomo de cloro.
N-butil-6-cloro-1,3-benzoxazol-3(2H)-carboxamida: Carece del grupo oxo.
Singularidad
N-butil-6-cloro-2-oxo-1,3-benzoxazol-3(2H)-carboxamida es única debido a la combinación de los grupos N-butilo, cloro y oxo, que puede conferir actividades biológicas específicas y reactividad química no observadas en otros compuestos similares.
Propiedades
Fórmula molecular |
C12H13ClN2O3 |
|---|---|
Peso molecular |
268.69 g/mol |
Nombre IUPAC |
N-butyl-6-chloro-2-oxo-1,3-benzoxazole-3-carboxamide |
InChI |
InChI=1S/C12H13ClN2O3/c1-2-3-6-14-11(16)15-9-5-4-8(13)7-10(9)18-12(15)17/h4-5,7H,2-3,6H2,1H3,(H,14,16) |
Clave InChI |
YWURKKYMAHNFEG-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)N1C2=C(C=C(C=C2)Cl)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Tert-butylphenoxy)-N'-[(2E,3E)-4-(furan-2-YL)but-3-EN-2-ylidene]acetohydrazide](/img/structure/B11709188.png)
![(5Z)-3-benzyl-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709192.png)

![4-bromo-N'-[(2Z)-4-(4-chlorophenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzohydrazide](/img/structure/B11709210.png)
![2-chloroethyl N-[1-(1H-indol-3-yl)propan-2-yl]carbamate](/img/structure/B11709219.png)

![1-[(4-chlorophenyl)sulfonyl]-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B11709226.png)

![(5E)-5-{[5-(4-Fluorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709236.png)
![4-bromo-2-{(E)-[(4-phenyl-1-{[(1E)-1-phenylethylidene]amino}-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11709248.png)
![3-(furan-2-yl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B11709252.png)
![(2E)-2-({[(3,4-dichlorophenyl)carbamoyl]oxy}imino)-N-(4-methylphenyl)ethanamide](/img/structure/B11709254.png)


